

Application Notes and Protocols for Notoginsenoside Administration in Mouse Models

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Compound of Interest

Compound Name: Notoginsenoside T5

Cat. No.: B12107782

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Disclaimer: As of December 2025, there is a notable absence of published in vivo studies specifically investigating the dosage and administration of **Notoginsenoside T5** in mouse models. The available scientific literature primarily focuses on other structurally related notoginsenosides, such as Notoginsenoside R1 (NGR1) and Notoginsenoside Ft1. Therefore, the following application notes and protocols are based on data from studies of Notoginsenoside R1 as a representative and well-researched notoginsenoside. Researchers interested in **Notoginsenoside T5** should use this information as a foundational guide and a starting point for dose-finding and toxicology studies.

Introduction

Notoginsenosides are a class of saponins isolated from the traditional Chinese medicine Panax notoginseng. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a detailed overview of the dosages and experimental protocols for the administration of Notoginsenoside R1 in mouse models, which can serve as a valuable reference for initiating studies on other, less-characterized notoginsenosides like T5.

Quantitative Data Summary

The dosage of Notoginsenoside R1 in mouse models varies depending on the disease model and the intended therapeutic effect. The following table summarizes the dosages used in

several key studies.

Mouse Model	Therapeutic Area	Notoginsenoside	Dosage	Administration Route	Frequency & Duration	Reference
DSS-induced colitis	Inflammation	Notoginsenoside R1	25, 50, 125 mg/kg/day	Oral gavage	Daily for 10 days	[1]
Paclitaxel-induced neuropathic pain	Neuroprotection	Notoginsenoside R1	0.625, 1.25, 2.5, 5, 10 mg/kg	Intraperitoneal (i.p.)	Twice daily for 5 days before and 5 days during paclitaxel administration	[2] [3]
Myocardial ischemia/reperfusion	Cardiovascular	Notoginsenoside R1	25 mg/kg	Intraperitoneal (i.p.)	Every 2 hours for 3 times, starting 30 min before ischemia	[4]
Sepsis-induced cardiomyopathy	Inflammation	Notoginsenoside R1	25 mg/kg/day	Intraperitoneal (i.p.)	Daily for 5 days	[5]
Alzheimer's Disease (APP/PS1 mice)	Neuroprotection	Notoginsenoside R1	5 mg/kg/day	Oral gavage	Daily for 6 months	[6]

Experimental Protocols

Preparation of Notoginsenoside R1 Solution

- For Oral Gavage: Dissolve Notoginsenoside R1 in a vehicle such as sterile 10% Dimethyl sulfoxide (DMSO)[6]. The final concentration should be calculated based on the average weight of the mice and the desired dosage.
- For Intraperitoneal Injection: Dissolve Notoginsenoside R1 in a sterile, injectable vehicle. The specific vehicle should be chosen based on the solubility of the compound and its compatibility with intraperitoneal administration.

Administration in a Colitis Mouse Model

This protocol is based on a study investigating the effects of NGR1 on DSS-induced colitis[1].

- Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of mice for 7 days to induce acute colitis.
- NGR1 Treatment:
 - Prepare NGR1 solutions at concentrations that will deliver 25, 50, and 125 mg/kg of body weight.
 - Administer the prepared NGR1 solution or vehicle control daily via oral gavage for 10 days, starting from the first day of DSS administration.
- Monitoring and Analysis:
 - Monitor body weight, stool consistency, and rectal bleeding daily.
 - At the end of the treatment period, euthanize the mice and collect colon tissues for histological analysis, and measurement of inflammatory markers.

Administration in a Neuropathic Pain Mouse Model

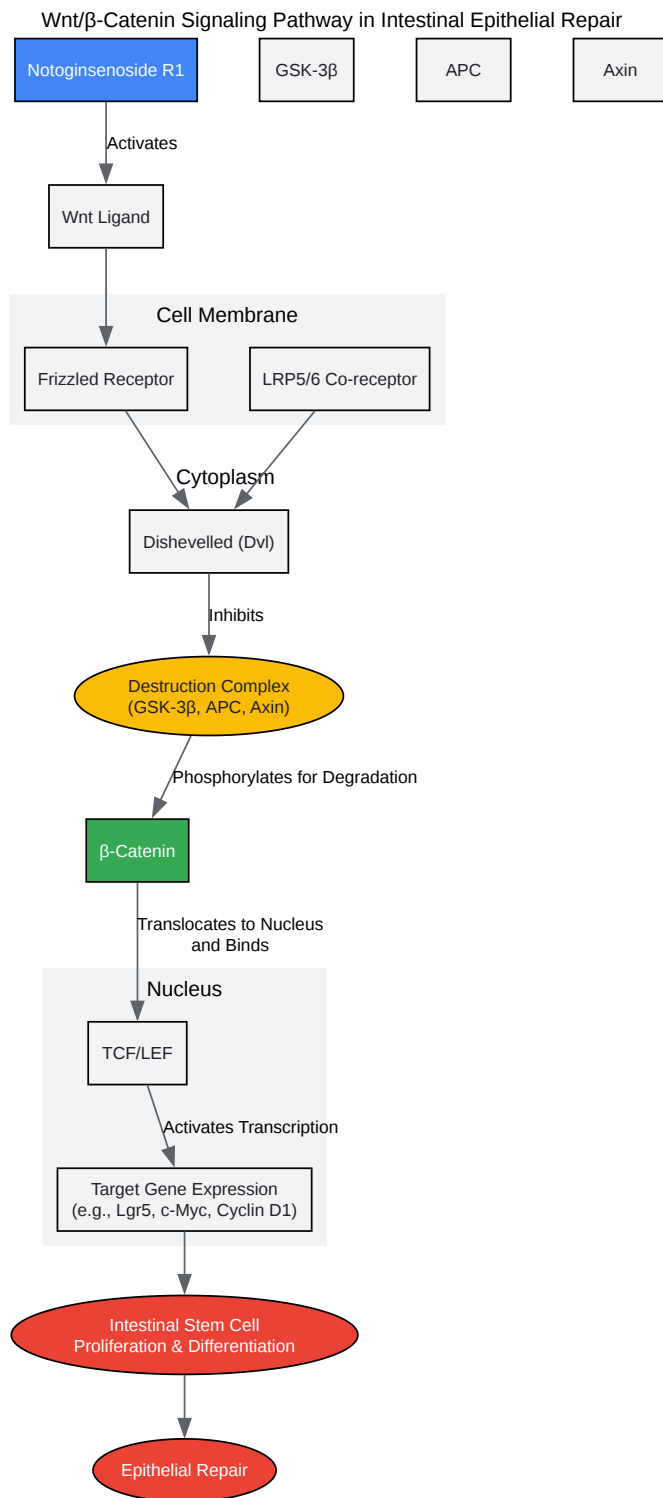
This protocol is adapted from a study on paclitaxel-induced neuropathic pain[2][3].

- Induction of Neuropathic Pain: Administer paclitaxel to mice to induce peripheral neuropathy.
- NGR1 Treatment:

- Prepare NGR1 solutions for intraperitoneal injection at doses ranging from 0.625 to 10 mg/kg.
- Administer NGR1 or vehicle control twice daily for 5 days before paclitaxel administration and continue for 5 days during paclitaxel treatment.
- Behavioral Testing:
 - Assess mechanical allodynia using von Frey filaments before and after treatment.
 - The withdrawal threshold to the mechanical stimulus is measured to quantify the level of neuropathic pain.

Signaling Pathway

Notoginsenoside R1 has been shown to exert its therapeutic effects through the modulation of various signaling pathways. In the context of colitis, NGR1 has been found to activate the Wnt/ β -Catenin signaling pathway, which is crucial for intestinal stem cell proliferation and epithelial repair^[1].



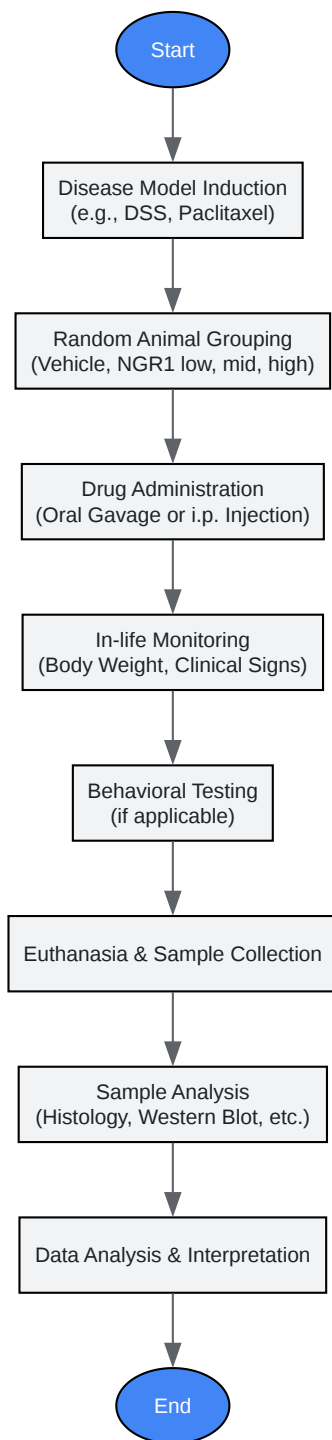
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Caption: Wnt/ β -Catenin signaling pathway activated by Notoginsenoside R1.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a notoginsenoside in a mouse model of disease.

Experimental Workflow for In Vivo Efficacy Testing



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Caption: General experimental workflow for in vivo studies.

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